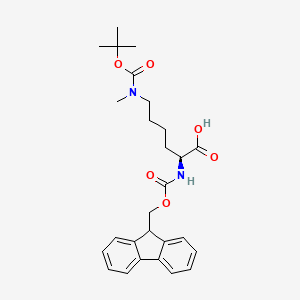

Fmoc-lys(ME,boc)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSFOFHTAYQLS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657020 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951695-85-5 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 951695-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Lys(Me,Boc)-OH for Researchers and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-methyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Me,Boc)-OH, is a synthetically modified amino acid derivative crucial for the site-specific incorporation of a monomethylated lysine residue during solid-phase peptide synthesis (SPPS). This building block is of paramount importance in the fields of epigenetics, drug discovery, and proteomics, enabling the synthesis of peptides with post-translational modifications (PTMs). Such peptides are instrumental in elucidating the roles of lysine methylation in complex biological processes, including gene regulation, protein-protein interactions, and cellular signaling. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a white to off-white powder with chemical properties that make it highly suitable for Fmoc-based SPPS. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the lysine side chain is protected by both a methyl (Me) group and an acid-labile tert-butyloxycarbonyl (Boc) group.

| Property | Value | Reference |

| CAS Number | 951695-85-5 | [1][2] |

| Molecular Formula | C₂₇H₃₄N₂O₆ | [2] |

| Molecular Weight | 482.57 g/mol | [2] |

| Appearance | White to light yellow to beige powder | [2] |

| Purity | ≥98% (TLC), ≥97.0% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [2] |

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides containing monomethylated lysine. This has significant implications for:

-

Epigenetics and Histone Research: It is extensively used to synthesize specific segments of histone proteins with monomethylated lysine residues. These synthetic histone tails are critical tools for studying the "histone code," helping to understand how lysine methylation influences chromatin structure and gene expression.[1][3]

-

Signaling Pathway Elucidation: By incorporating monomethylated lysine into peptide sequences of signaling proteins like p53, researchers can investigate the impact of this PTM on pathway activation or inhibition, protein stability, and protein-protein interactions.

-

Drug Discovery: The development of therapeutic peptides often requires modifications to enhance stability and biological activity. The incorporation of methylated amino acids can improve resistance to enzymatic degradation.[3]

-

Development of Research Tools: Peptides synthesized with this compound are used to develop specific antibodies that can recognize monomethylated lysine in native proteins and as substrates for enzymes that add or remove methyl groups (writers and erasers).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

-

Resin Swelling: The resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc group of the resin or the previously coupled amino acid is removed by treating with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and DCM.

-

Coupling: this compound (or another Fmoc-amino acid) is pre-activated with the coupling reagent and DIPEA in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc and other acid-labile side-chain protecting groups are simultaneously removed by treatment with the cleavage cocktail for 2-3 hours.[4]

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Concise Preparation of Nα-Fmoc-Nε-(Boc, methyl)-lysine

A concise method for the laboratory-scale synthesis of this compound has been described, involving a one-pot reaction for reductive benzylation and methylation, followed by another one-pot reaction for debenzylation and Boc protection.[5]

Visualizing Experimental Workflows and Signaling Pathways

SPPS Workflow for a Monomethylated Peptide

The following diagram illustrates the general workflow for synthesizing a peptide containing a monomethylated lysine residue using this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Hypothetical Signaling Pathway: Regulation of p53 by Monomethylation

Lysine methylation is a key post-translational modification regulating the activity of the tumor suppressor protein p53. Monomethylation of p53 at specific lysine residues can influence its stability and its ability to activate downstream target genes involved in cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway where a monomethylated p53 peptide, synthesized using this compound, could be used to study these effects.

Caption: Hypothetical p53 signaling pathway studied using a monomethylated p53 peptide.

Conclusion

This compound is an indispensable tool for chemists and biologists studying the functional consequences of lysine monomethylation. Its use in solid-phase peptide synthesis provides a robust method for creating precisely modified peptides that are essential for dissecting complex biological pathways and for the development of novel peptide-based therapeutics. The continued application of this and similar reagents will undoubtedly lead to further breakthroughs in our understanding of the intricate regulatory networks that govern cellular function.

References

- 1. peptide.com [peptide.com]

- 2. This compound Novabiochem 951695-85-5 [sigmaaldrich.com]

- 3. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 4. chempep.com [chempep.com]

- 5. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Lys(Me,Boc)-OH: A Key Reagent for Epigenetic Research

Fmoc-Lys(Me,Boc)-OH (CAS Number: 951695-85-5), chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-methyl-N-ε-tert-butoxycarbonyl-L-lysine, is a pivotal amino acid derivative for researchers in peptide chemistry, particularly those focused on epigenetics and drug development. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use.[1][2]

Core Properties and Specifications

This compound is a white to off-white powder, primarily utilized as a building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a monomethylated lysine residue into a peptide sequence.[2][3] The strategic placement of the Fmoc and Boc protecting groups allows for orthogonal control during peptide elongation and final deprotection.

| Property | Value | Source(s) |

| CAS Number | 951695-85-5 | [4][5] |

| Molecular Formula | C₂₇H₃₄N₂O₆ | [2][4] |

| Molecular Weight | 482.57 g/mol | [4] |

| Appearance | White to off-white powder | [2][3] |

| Purity | ≥95% - ≥98% (HPLC/TLC) | [2][6] |

| Storage Temperature | 2-8°C or -20°C | [7] |

| Solubility | Soluble in organic solvents such as DMF, DCM, Chloroform, DMSO, Ethyl Acetate, Acetone. Limited solubility in water. | [3][7] |

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides containing monomethylated lysine.[5][8] This is of particular significance in the study of histone modifications, a key area of epigenetic research.[1][7][8] Histone methylation plays a crucial role in regulating gene expression, and the ability to synthesize histone tail peptides with specific methylation patterns is essential for elucidating these regulatory mechanisms.[7][9]

Peptides incorporating N-ε-methyl-L-lysine have been shown to exhibit increased resistance to enzymatic degradation by enzymes like trypsin.[1] This enhanced stability is a valuable attribute for the development of peptide-based therapeutics.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The use of this compound follows the standard procedures for Fmoc-based solid-phase peptide synthesis. The workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

1. Fmoc Group Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).[3]

2. Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

3. Coupling: this compound is activated using a standard coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and then added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.[5][8]

4. Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

5. Repeat Cycle: Steps 1-4 are repeated for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Boc Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the Boc protecting group on the lysine side chain, along with other acid-labile side-chain protecting groups, is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) in a cleavage cocktail.[3][8][9]

Concise Synthesis of this compound

A one-pot reaction sequence has been described for the synthesis of this compound.[1] This method involves the reductive benzylation and subsequent reductive methylation of Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride in the presence of triethylamine (TEA) and Boc anhydride in anhydrous dichloromethane.[1] The crude product is then purified by silica gel column chromatography.[1]

Signaling Pathway Context: Histone Methylation

The incorporation of monomethylated lysine into histone tail peptides using this compound is instrumental in studying the "histone code." This hypothesis posits that specific post-translational modifications of histones, such as methylation, act as signals that are read by other proteins to regulate downstream events like gene transcription.

References

- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]

- 4. This compound | 951695-85-5 | FF45343 | Biosynth [biosynth.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc-Lys(Me, Boc)-OH [anaspec.com]

- 7. This compound , 95% , 951695-85-5 - CookeChem [cookechem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-Lys(Me,Boc)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-N-ε-methyl-N-ε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Me,Boc)-OH. This specialized amino acid derivative is a critical building block for the site-specific incorporation of a monomethylated lysine residue during solid-phase peptide synthesis (SPPS). Its application is particularly significant in the fields of epigenetics, drug discovery, and proteomics, where it enables the synthesis of modified peptides, such as histone tails, to study the biological roles of post-translational modifications.

Core Properties and Specifications

This compound is a white, solid powder at room temperature. The molecule is strategically designed for Fmoc-based SPPS. The N-α amino group is protected by the base-labile Fmoc group, while the N-ε amino group of the lysine side chain is protected by both a methyl group (the desired modification) and an acid-labile Boc group. This orthogonal protection scheme ensures the stability of the side chain during peptide elongation and allows for its deprotection during the final acid-mediated cleavage from the resin.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | [1] |

| Synonyms | N-α-Fmoc-N-ε-methyl-N-ε-Boc-L-lysine, Fmoc-L-Lys(Boc)(Me)-OH | [2] |

| CAS Number | 951695-85-5 | [1][2] |

| Molecular Formula | C₂₇H₃₄N₂O₆ | [1] |

| Molecular Weight | 482.57 g/mol | [1] |

| Appearance | White Powder / Solid | |

| Melting Point | 85-87 °C | |

| Purity | ≥98% (by TLC/HPLC) | [1] |

| Storage | 2-8 °C, keep container well closed | [1] |

| Solubility | While specific quantitative data is not readily available, it is soluble in common SPPS solvents such as Dimethylformamide (DMF). |

Spectroscopic Data

The structure of this compound is routinely confirmed by spectroscopic methods including Electrospray Ionization Mass Spectrometry (ESI-MS), ¹H NMR, and ¹³C NMR. While specific spectral datasets are proprietary to manufacturers, the expected ESI-MS result would be a molecular ion peak [M+H]⁺ at approximately m/z 483.6.

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Protocol 1: Synthesis of N-α-Fmoc-N-ε-(Boc, methyl)-lysine

A concise and efficient method for preparing the title compound has been reported, which avoids the need for carboxyl group protection.[3] The workflow is summarized below.

Workflow for Synthesis of this compound

Methodology:

-

Reductive Alkylation (One-Pot):

-

Start with Nα-Fmoc-lysine as the starting material.

-

Perform a consecutive reductive benzylation using benzaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

In the same reaction vessel, without isolating the intermediate, perform a reductive methylation using formaldehyde and NaBH₃CN. This yields Nα-Fmoc-Nε-(benzyl, methyl)-lysine.[3]

-

-

Deprotection and Boc Protection (One-Pot):

-

The intermediate from the previous step is then debenzylated. This is achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

-

Following the removal of the benzyl group, Boc protection is carried out in the same pot by adding Boc anhydride (Boc₂O).[3]

-

-

Purification:

-

The final product, this compound, is purified from the reaction mixture using silica gel column chromatography.

-

Protocol 2: Incorporation of this compound in SPPS

This protocol describes a standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin) using an automated or manual synthesizer.

General SPPS Cycle Workflow

Methodology:

-

Resin Preparation: Swell the chosen resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with a solution of 20% piperidine in DMF. This is typically done in two steps (e.g., 3 minutes followed by 10 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (2.9-4.5 equivalents) in DMF. Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the carboxylic acid.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours at room temperature with agitation. Standard activation methods are suitable for this derivative.[1][4][5]

-

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove unreacted reagents.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, a second coupling may be required.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: After the full peptide is synthesized, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5). This step simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, leaving the N-ε-methylated lysine residue.[1][4][5] The crude peptide is then precipitated with cold diethyl ether and purified via RP-HPLC.

Applications in Research and Development

The primary application of this compound is to facilitate the study of lysine methylation, a key post-translational modification in cell biology.

Logical Flow of Application in Epigenetics Research

-

Epigenetics and Histone Modification: Lysine methylation on histone tails is a critical epigenetic mark that influences chromatin structure and gene expression. Peptides synthesized using this compound serve as essential tools to investigate how monomethylation at specific sites is recognized by "reader" proteins, which in turn recruit other factors to activate or repress transcription.[4]

-

Enzyme Substrate Development: These synthetic peptides are used as substrates to study the activity and specificity of histone methyltransferases ("writers") and demethylases ("erasers").

-

Drug Discovery: By understanding the interactions between methylated histones and reader domains, researchers can design small molecule inhibitors that target these interactions, which is a promising strategy in cancer therapy.

-

Improved Peptide Stability: The incorporation of N-methylated amino acids can enhance the proteolytic resistance of peptides, potentially improving their pharmacokinetic properties as therapeutic agents.[6]

References

- 1. This compound Novabiochem 951695-85-5 [sigmaaldrich.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Fmoc-Lys(Me,Boc)-OH in Dimethylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Understanding the solubility characteristics of this protected amino acid derivative is paramount for efficient reaction setup, ensuring homogenous reaction conditions, and maximizing coupling yields.

Core Concepts and Applications

This compound is a specialized amino acid derivative used to incorporate a monomethylated lysine residue into a peptide sequence.[1][2] The Nα-Fmoc group provides temporary protection of the alpha-amino group, which is typically removed with a mild base like piperidine. The Nε-Boc group, in conjunction with the Nε-methyl group, offers stable side-chain protection that is resistant to the basic conditions of Fmoc deprotection but can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support.[1][2][3] This strategic protection scheme allows for the precise and efficient synthesis of peptides containing post-translationally modified lysine residues, which are crucial for studying epigenetic regulation and other biological processes.[4]

Quantitative Solubility Data

| Compound | Solvent | Concentration | Observation | Source |

| Fmoc-N-Me-Lys(Boc)-OH | DMF | 1 mmole in 2 mL | Clearly soluble | Sigma-Aldrich[5] |

| Fmoc-Lys(Boc)-OH | DMF | Not specified | High concentration | Reddit[6] |

The data indicates that this compound is readily soluble in DMF at concentrations commonly employed in solid-phase peptide synthesis. The analog without the methyl group, Fmoc-Lys(Boc)-OH, is also known to have high solubility in DMF, often used to prepare stock solutions for automated synthesizers.[6]

Experimental Protocols

The primary application dictating the need for this compound solubility in DMF is its use in coupling reactions during SPPS. The following is a generalized experimental protocol for the manual coupling of this compound to a resin-bound peptide.

Protocol 1: Manual Coupling of this compound in SPPS

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

-

Solid-phase synthesis reaction vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: The peptide-resin is initially swelled in DMF for a minimum of 30 minutes to ensure all reactive sites are accessible.

-

Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 10-15 minute treatment.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, slightly less than 1 equivalent relative to the amino acid) to the amino acid solution.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the mixture.

-

Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction: The activated this compound solution is added to the washed, deprotected peptide-resin. The reaction vessel is then agitated at room temperature for 1-2 hours, or until a completion test (such as the Kaiser test) indicates the absence of free primary amines.

-

Washing: Following the coupling reaction, the resin is drained and washed extensively with DMF to remove excess reagents and byproducts. The resin is then ready for the next deprotection and coupling cycle.

Visualizations

Experimental Workflow for this compound Coupling

Caption: Workflow for the coupling of this compound in SPPS.

Logical Relationship in Protected Amino Acid Strategy

Caption: Orthogonal protection strategy of this compound.

References

- 1. chempep.com [chempep.com]

- 2. This compound Novabiochem 951695-85-5 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Fmoc-N-Me-Lys(Boc)-OH Novabiochem 197632-76-1 [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

Synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine, a crucial building block in peptide synthesis, particularly for the study of post-translational modifications such as histone methylation.[1][2] This document outlines a prevalent and efficient synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflow.

Introduction

Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with both a methyl and a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of either the Nα-Fmoc group (under basic conditions) for peptide chain elongation or the Nε-Boc group (under acidic conditions) during final cleavage. The presence of the Nε-methyl group is of significant biological importance, as lysine methylation is a key epigenetic marker. The synthesis of peptides containing Nε-methyl-lysine is essential for studying the enzymes that mediate this modification and for developing therapeutic agents that target these pathways.

A concise and efficient method for the preparation of this compound involves a two-stage, one-pot approach starting from the commercially available Nα-Fmoc-L-lysine.[3][4] The first stage involves the sequential reductive benzylation and reductive methylation of the ε-amino group. The second stage consists of the removal of the benzyl group via catalytic hydrogenolysis, followed by the introduction of the Boc protecting group.[3][4]

Synthetic Pathway Overview

The synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine from Nα-Fmoc-L-lysine can be summarized in the following two key stages:

Stage 1: One-Pot Reductive Benzylation and Methylation

-

Reductive Benzylation: Nα-Fmoc-L-lysine is reacted with benzaldehyde to form an intermediate Schiff base, which is then reduced in situ to yield Nα-Fmoc-Nε-benzyl-L-lysine.

-

Reductive Methylation: The resulting secondary amine is then methylated, for example using formaldehyde and a reducing agent, to give Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine.

Stage 2: One-Pot Debenzylation and Boc Protection

-

Debenzylation: The Nε-benzyl group is removed by catalytic hydrogenolysis, typically using a palladium catalyst under a hydrogen atmosphere, to yield Nα-Fmoc-Nε-methyl-L-lysine.

-

Boc Protection: The newly formed Nε-methylamino group is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

An alternative synthetic route involves the use of malonate derivatives and dibromobutane to construct the lysine side chain with the desired modifications.[5] However, the former method is more commonly cited for its conciseness.

Figure 1: Chemical transformation pathway for the synthesis.

Experimental Protocols

The following protocols are a synthesis of information from published procedures and represent a general method for the preparation of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine.

Stage 1: Synthesis of Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine (One-Pot)

Materials:

-

Nα-Fmoc-L-lysine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Formaldehyde (37% solution in water)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Acetic Acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Nα-Fmoc-L-lysine (1.0 eq) in a mixture of DCM and MeOH.

-

Add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

To the same reaction vessel, add formaldehyde solution (1.5 eq).

-

After stirring for 30 minutes, add a second portion of the reducing agent (1.5 eq) at 0 °C.

-

Stir the reaction at room temperature for another 12-16 hours.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Stage 2: Synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (One-Pot)

Materials:

-

Crude Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Celite

Procedure:

-

Dissolve the crude Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine from Stage 1 in MeOH.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

-

To the filtrate, add TEA or DIPEA (2.0 eq) followed by Boc₂O (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acidic solution (e.g., 1 M HCl) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the pure Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine.

Figure 2: Experimental workflow for the two-stage synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Note that yields can vary based on reaction scale and purification efficiency.

| Parameter | Stage 1 | Stage 2 | Overall |

| Starting Material | Nα-Fmoc-L-lysine | Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine | Nα-Fmoc-L-lysine |

| Key Reagents | Benzaldehyde, Formaldehyde, NaBH(OAc)₃ | H₂, Pd/C, Boc₂O | |

| Solvent | DCM/MeOH | MeOH | |

| Reaction Time | 24-36 hours | 6-10 hours | 30-46 hours |

| Temperature | 0 °C to Room Temp. | Room Temp. | |

| Typical Yield | ~85-95% (crude) | ~80-90% (after purification) | ~68-85% |

Characterization Data

The final product, Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine, should be characterized to confirm its identity and purity.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₇H₃₄N₂O₆ |

| Molecular Weight | 482.57 g/mol |

| Melting Point | Varies, typically in the range of 80-100 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF |

| Spectroscopic Data | Consistent with the proposed structure as determined by ¹H NMR, ¹³C NMR, and Mass Spectrometry |

Conclusion

The described two-stage, one-pot synthesis provides an efficient and concise route to Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine. This method is well-suited for producing this valuable building block on a laboratory scale for applications in peptide synthesis and related research areas. The straightforward procedures and generally high yields make it an attractive approach for researchers in the fields of chemical biology, drug discovery, and epigenetics.

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Application of Fmoc-Lys(Me,Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and application of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH), a critical building block for the synthesis of monomethylated peptides. This derivative is particularly valuable in epigenetic research for the preparation of histone tail peptides, enabling detailed studies of the functional roles of lysine methylation.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the product specifications from several prominent vendors. Researchers are advised to consult the suppliers directly for the most current pricing and availability.

| Supplier | Product Number(s) | Purity | CAS Number | Molecular Weight ( g/mol ) | Storage Conditions |

| Sigma-Aldrich | F4438, 8.52106 (Novabiochem®) | ≥97% (HPLC), ≥98% (TLC) | 951695-85-5 | 482.57 | -20°C or 2-8°C |

| Biosynth | FF45343 | Not specified | 951695-85-5 | 482.57 | 2-8°C |

| Aapptec Peptides | N/A | Lot-specific | 951695-85-5 | 482.57 | Not specified |

| ChemPep | Not specified | Not specified | 951695-85-5 | 482.57 | Not specified |

| Bachem | Not specified | Not specified | Not specified | 482.58 | Not specified |

| Advanced ChemTech | Not specified | Not specified | Not specified | Not specified | Not specified |

| ChemScene | CS-D0016 | ≥97% | 951695-85-5 | 482.57 | 4°C |

Analytical Data

A Certificate of Analysis (CoA) detailing the specific purity and characterization data for a particular lot can be requested from the supplier. While a specific CoA for this compound is not publicly available, representative analytical data for the closely related compound Fmoc-Lys(Boc)-OH is available and can serve as a reference for the expected spectral characteristics.[1][2][3] ChemicalBook provides access to various spectral data for Fmoc-Lys(Boc)(Me)-OH, including 1H NMR, IR, and Mass Spectrometry.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The Fmoc group on the α-amine is temporarily protecting and is removed at each cycle of peptide elongation, while the Boc group on the ε-amine, along with the methyl group, is a permanent protecting group that is removed during the final cleavage from the resin.[7]

Experimental Protocol: Coupling of this compound

This protocol provides a general procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. Standard coupling reagents such as HBTU/HATU are recommended.[8][9][10]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU or HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel with agitation capabilities

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 2-3 equivalents) and DIPEA (4-6 equivalents). Allow the activation to proceed for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any unreacted reagents and byproducts.

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Role in Epigenetic Research: Histone Lysine Methylation

The synthesis of peptides containing monomethylated lysine is crucial for studying the "histone code," a hypothesis suggesting that post-translational modifications of histones act as signals to regulate gene expression.[11][12] Histone H3 lysine 4 monomethylation (H3K4me1) is a key epigenetic mark often associated with transcriptional enhancers.[13][14][15]

Signaling Pathway: Histone H3K4 Monomethylation and Transcriptional Regulation

The diagram below illustrates a simplified signaling pathway showing the role of histone H3 lysine 4 monomethylation in the regulation of gene transcription. Histone methyltransferases (HMTs) catalyze the methylation, which can then be recognized by "reader" proteins that recruit other factors to modulate chromatin structure and gene expression.[6][16][17]

Caption: Simplified pathway of histone H3K4 monomethylation and its role in transcriptional regulation.

Conclusion

This compound is a readily available and essential reagent for researchers investigating the impact of lysine monomethylation on protein function and gene regulation. The protocols and information provided in this guide offer a solid foundation for the successful incorporation of this modified amino acid into synthetic peptides, paving the way for deeper insights into the complex world of epigenetics and drug development.

References

- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.chemscene.com [file.chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. FMOC-LYS(BOC)(ME)-OH(951695-85-5) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Histone methylation - Wikipedia [en.wikipedia.org]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Role of H3K4 mono-methylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancer-associated H3K4 monomethylation by Trithorax-related, the Drosophila homolog of mammalian Mll3/Mll4. [diagenode.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Purity of Synthetic Fmoc-lys(Me,Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of synthetic Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-lys(Me,Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides containing monomethylated lysine residues relevant in epigenetic research. This document outlines the synthesis of this compound, potential impurities, and detailed analytical methodologies for purity assessment, including quantitative data, experimental protocols, and visual workflows.

Introduction

This compound is a derivative of L-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with both a methyl (Me) and a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for its direct use in Fmoc-based SPPS. The purity of this reagent is paramount, as any impurities can lead to the introduction of incorrect amino acids, deletions, or truncated sequences in the final peptide, complicating purification and potentially impacting biological activity. Commercial suppliers typically offer this compound with a purity of ≥95% to ≥97%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2]

Synthesis and Potential Impurities

A concise and common method for the synthesis of this compound involves a one-pot reaction sequence.[3][4] The process starts with Nα-Fmoc-lysine, which undergoes reductive benzylation followed by reductive methylation. The subsequent steps involve debenzylation through catalytic hydrogenolysis and the introduction of the Boc group.[3][4]

Given this synthetic route, several potential impurities can arise:

-

Unmethylated Precursor (Fmoc-lys(Boc)-OH): Incomplete methylation can lead to the presence of the starting material or singly protected lysine derivative.

-

Over-methylated Species (Fmoc-lys(Me2,Boc)-OH): Although less common in controlled reactions, the formation of a dimethylated lysine derivative is a possibility.

-

** diastereomers:** Racemization at the α-carbon can occur, leading to the presence of the D-enantiomer.

-

By-products from the Fmoc group: Impurities such as β-alanine derivatives or dipeptides can be introduced during the initial Fmoc protection of lysine.[5]

-

Residual Reagents and Solvents: Trace amounts of reagents and solvents used in the synthesis and purification process may also be present.

Analytical Methodologies for Purity Assessment

The purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids. It separates the target compound from its impurities based on hydrophobicity.

The following protocols are adapted from established methods for similar Fmoc-protected amino acids and are suitable for the analysis of this compound.

Sample Preparation:

A stock solution of this compound is prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter prior to injection.

Method A: Standard Gradient HPLC Analysis

This method is suitable for routine quality control and provides a relatively rapid assessment of purity.

| Parameter | Specification |

| Instrumentation | Standard HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 30% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 265 nm (for the Fmoc group) |

| Injection Volume | 10-20 µL |

Method B: High-Resolution Gradient HPLC Analysis

This method employs a shallower gradient for enhanced resolution of potential closely-eluting impurities.

| Parameter | Specification |

| Instrumentation | Standard HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 50% to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 265 nm |

| Injection Volume | 10-20 µL |

The purity is calculated based on the area percentage of the main peak in the chromatogram.

| Analytical Method | Typical Purity Specification |

| HPLC (Area %) | ≥97.0% |

| Thin Layer Chromatography (TLC) | ≥98% |

Note: These values are representative of commercially available this compound and may vary between suppliers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying impurities.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the Fmoc, Boc, methyl, and lysine backbone protons. Integration of these signals can be used to assess the presence of impurities. For example, the absence of a signal corresponding to the Nε-H of the unmethylated precursor would indicate high purity with respect to this impurity.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The presence of unexpected signals could indicate impurities.

-

Note: Specific chemical shifts will depend on the solvent used. Researchers should consult spectral databases or publications for reference spectra.[6]

Visualizing the Workflow and Structures

To aid in the understanding of the processes involved, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the synthesis and purification workflow for this compound.

Caption: The chemical structure of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine.

Conclusion

Ensuring the high purity of this compound is a critical prerequisite for the successful synthesis of high-quality, methylated peptides. This guide has provided an in-depth overview of the synthesis, potential impurities, and robust analytical methods for purity verification. By employing the detailed HPLC and NMR protocols, researchers and drug development professionals can confidently assess the quality of their starting materials, leading to more reliable and reproducible outcomes in their peptide synthesis endeavors.

References

- 1. This compound Novabiochem 951695-85-5 [sigmaaldrich.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 6. FMOC-LYS(BOC)(ME)-OH(951695-85-5) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide: Storage and Handling of Fmoc-Lys(Me,Boc)-OH

This guide provides a comprehensive overview of the storage, handling, and application of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH), a critical building block for the incorporation of monomethylated lysine residues in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and both a methyl (Me) and a tert-butyloxycarbonyl (Boc) group on the ε-amino group of the lysine side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₄N₂O₆ |

| Molecular Weight | 482.57 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% or ≥98% (by TLC or HPLC) |

| Melting Point | 85-87°C |

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

Table 2: Recommended Storage Conditions

| Condition | Temperature | Duration | Notes |

| Short-term Storage | 2-8°C[1] | Weeks to months | Keep in a tightly sealed container, protected from light and moisture. |

| Long-term Storage | -20°C | Months to years | Recommended for prolonged storage to minimize degradation. Ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer. |

Handling and Safety

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

Table 3: Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. |

| Inhalation | Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood. May cause respiratory irritation. |

| Skin Contact | Avoid contact with skin. May cause skin irritation. |

| Eye Contact | Avoid contact with eyes. May cause serious eye irritation. |

| Ingestion | Do not ingest. |

| Combustibility | Combustible solid. |

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Solubility

The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis. While specific quantitative solubility data for this compound in various solvents is not extensively published, qualitative information and data for the closely related Fmoc-Lys(Boc)-OH provide useful guidance.

Table 4: Solubility Profile

| Solvent | This compound Solubility | Fmoc-Lys(Boc)-OH Solubility (for reference) |

| Dimethylformamide (DMF) | Soluble | High solubility, often used for stock solutions.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | High solubility, a common alternative to DMF.[2] |

| Dichloromethane (DCM) | Soluble | Soluble. |

| Dimethyl sulfoxide (DMSO) | Soluble | ≥100.8 mg/mL[3] |

| Ethanol (EtOH) | Soluble | ≥51 mg/mL[3] |

| Water | Sparingly soluble | ≥4.69 mg/mL[3] |

| Chloroform | Soluble | Soluble. |

| Acetone | Soluble | Soluble. |

| Ethyl Acetate | Soluble | Soluble. |

For SPPS applications, DMF and NMP are the most common and effective solvents for dissolving this compound and other protected amino acids.[]

Experimental Protocols

This compound is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The following is a representative methodology for its incorporation into a peptide sequence.

General Workflow for Fmoc-SPPS

The overall process of incorporating an amino acid, including this compound, into a growing peptide chain on a solid support follows a cyclical procedure.

Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Detailed Coupling Protocol for this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), a second coupling may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times) and dry the resin for the next cycle.

-

Cleavage and Final Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Boc group on the methylated lysine, are removed.

Caption: Workflow for the cleavage and deprotection of the synthesized peptide.

Cleavage Cocktail:

A common cleavage cocktail for peptides without other sensitive residues is Reagent B. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, Reagent K is often used.[5][6]

Table 5: Representative Cleavage Cocktails

| Reagent | Composition | Use Case |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[5] | General purpose, especially for peptides with trityl-based protecting groups.[5] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[6] | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[6] |

Cleavage Procedure:

-

Wash the dried peptide-resin with DCM.

-

Suspend the resin in the appropriate cleavage cocktail (e.g., 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

-

Isolate the peptide pellet by centrifugation or filtration.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase HPLC.

The Boc group on the Nε-methyl-lysine side chain is efficiently removed during the TFA-based cleavage step.[7]

Signaling Pathways and Logical Relationships

The use of this compound is a key step in the synthesis of peptides that are used to study biological signaling pathways involving protein methylation, a crucial post-translational modification.

Caption: Logical relationship between the synthesis and application of monomethylated peptides.

References

- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. apexbt.com [apexbt.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Lys(Me,Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. This document provides a detailed protocol for the incorporation of Nα-Fmoc-Nε-methyl-Nε-tert-butoxycarbonyl-L-lysine (Fmoc-Lys(Me,Boc)-OH), a key building block for synthesizing peptides containing a site-specific monomethylated lysine residue.[1][2] N-methylation of lysine is a critical post-translational modification involved in epigenetic regulation and protein function, making peptides with this modification valuable tools in biological research and drug discovery.[3]

The protocol herein outlines the standard Fmoc-SPPS workflow, including resin preparation, iterative amino acid coupling and deprotection, and final cleavage and purification. The use of the Boc group on the Nε-methylamino functionality ensures its stability throughout the synthesis, as it is conveniently removed simultaneously with other side-chain protecting groups during the final trifluoroacetic acid (TFA)-mediated cleavage step.[3][4]

Materials and Reagents

Amino Acids and Resin

| Reagent/Material | Grade | Recommended Supplier(s) |

| This compound | Peptide Synthesis Grade | Sigma-Aldrich (Novabiochem®), ChemPep |

| Other Fmoc-amino acids | Peptide Synthesis Grade | Standard Peptide Synthesis Suppliers |

| Rink Amide Resin (for C-terminal amides) | 100-200 mesh, ~0.6 mmol/g loading | Standard Peptide Synthesis Suppliers |

| Wang Resin (for C-terminal acids) | 100-200 mesh, ~0.6 mmol/g loading | Standard Peptide Synthesis Suppliers |

Solvents and Reagents

| Reagent/Material | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Main solvent for washing and reactions |

| Dichloromethane (DCM) | ACS Grade | Solvent for washing and resin swelling |

| Piperidine | Reagent Grade | Fmoc deprotection |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Activation base |

| HATU | Peptide Synthesis Grade | Coupling reagent |

| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage and final deprotection |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger in cleavage cocktail |

| Diethyl ether (cold) | ACS Grade | Peptide precipitation |

| Acetonitrile (ACN) | HPLC Grade | HPLC mobile phase |

| Deionized water (H₂O) | HPLC Grade | HPLC mobile phase and reagent prep |

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Resin Preparation (Swelling)

-

Place the desired amount of resin (e.g., ~167 mg for a 0.6 mmol/g loading resin) into a fritted reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to cover the resin (approx. 5 mL).

-

Agitate the mixture gently for at least 30-60 minutes at room temperature to allow the resin to swell.

-

Drain the DMF from the vessel.

Standard SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

-

Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the swelled or peptide-bound resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh 5 mL aliquot of 20% piperidine in DMF.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

This protocol is applicable for coupling standard Fmoc-amino acids as well as this compound. The use of a high-efficiency uronium-based coupling reagent like HATU is recommended to overcome the potential steric hindrance of the N-methylated lysine derivative.[5][6]

-

Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).

-

Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution and agitate for 1-2 minutes to pre-activate.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring (Optional): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL) to prepare for the next deprotection cycle.

Table 1: Reagent Quantities for a Single Coupling Cycle (0.1 mmol scale)

| Reagent | Equivalents (rel. to resin) | Amount (0.1 mmol scale) | Purpose |

| Fmoc-Amino Acid | 4.0 | 0.4 mmol | Building Block |

| HATU | 3.9 | 0.39 mmol | Coupling Reagent |

| DIPEA | 8.0 | 0.8 mmol | Activation Base |

| 20% Piperidine/DMF | - | 2 x 5 mL | Fmoc Deprotection |

Diagram 1: SPPS Workflow for a Single Amino Acid Addition

Caption: Workflow for one cycle of amino acid incorporation in Fmoc-SPPS.

Final Cleavage and Deprotection

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on Lys(Me,Boc)) are removed.

-

Wash the final peptide-resin with DCM (3 x 5 mL) to remove residual DMF.

-

Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For a standard peptide, Reagent K or a similar TFA-based cocktail is recommended.

-

Add the cleavage cocktail to the dried resin (approx. 5-10 mL per 100 mg of resin).

-

Agitate the mixture gently at room temperature for 2-3 hours.

-

Filter the resin through a sintered glass funnel and collect the filtrate into a clean centrifuge tube.

-

Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

Table 2: Common Cleavage Cocktails for Fmoc SPPS

| Cocktail Name | Composition (v/v/v) | Application Notes |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp. |

| TFA/TIS/H₂O | TFA / TIS / H₂O (95:2.5:2.5) | A widely used, effective cocktail for most standard peptides, especially those containing Arg(Pbf) and Trp(Boc). |

| TFA/H₂O | TFA / H₂O (95:5) | For simple peptides without sensitive residues like Cys, Met, or Trp. Use with caution. |

EDT = 1,2-Ethanedithiol

Peptide Precipitation and Purification

-

Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Incubate the ether suspension at -20°C for at least 1 hour to maximize precipitation.

-

Isolation: Pellet the peptide by centrifugation (e.g., 5 min at 3500 rpm). Carefully decant the ether.

-

Washing: Resuspend the peptide pellet in fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.

-

Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry in a fume hood to remove residual solvent.

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/ACN). Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Final Product: Pool the pure fractions, freeze, and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation and Expected Results

Synthesis Performance

The incorporation of this compound is expected to proceed with high efficiency using standard high-performance coupling reagents. While overall yield is sequence-dependent, successful synthesis of peptides containing this derivative has been reported.[2]

Table 3: Typical Performance Metrics for SPPS

| Parameter | Expected Outcome | Method of Analysis |

| Coupling Efficiency | >99% per step | Qualitative Kaiser Test or Quantitative Fmoc-release assay |

| Crude Peptide Purity | 60-90% (Sequence dependent) | Analytical RP-HPLC |

| Final Yield (after purification) | 10-40% (Sequence and scale dependent) | Mass of lyophilized product |

| Peptide Identity | Correct Monoisotopic Mass | Mass Spectrometry (e.g., ESI-MS) |

Characterization

The final purified peptide should be characterized to confirm its identity and purity.

-

RP-HPLC: A single major peak should be observed, with purity typically >95% or >98% depending on the application.

-

Mass Spectrometry: The observed mass should correspond to the calculated theoretical mass of the desired peptide containing the monomethylated lysine residue.

Diagram 2: Post-Synthesis Workflow

Caption: Workflow for peptide cleavage, work-up, and purification.

Conclusion

This protocol provides a comprehensive guide for the successful solid-phase synthesis of peptides containing monomethylated lysine using this compound. The use of standard, high-efficiency Fmoc-SPPS chemistry ensures reliable incorporation of this important modified amino acid. Adherence to the detailed steps for coupling, cleavage, and purification will enable researchers to produce high-quality methylated peptides for a wide range of applications in chemical biology, epigenetics, and therapeutic development.

References

- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

Application Notes and Protocols: Site-Specific Incorporation of Monomethylated Lysine into Peptides using Fmoc Solid-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical for regulating protein function, and lysine methylation is a key PTM involved in a myriad of cellular processes, including gene expression, signal transduction, and protein stability. The ability to synthesize peptides with site-specific monomethylation of lysine residues is invaluable for researchers studying the functional consequences of this modification. This document provides detailed application notes and protocols for the incorporation of monomethylated lysine into peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Lysine can be monomethylated, dimethylated, or trimethylated on its ε-amino group, and each methylation state can have distinct biological outcomes. The synthesis of peptides containing monomethylated lysine (Lys(Me)) allows for the precise investigation of the role of this specific modification in protein-protein interactions, enzyme recognition, and as a tool for developing therapeutic peptides and diagnostic reagents.

The use of the Fmoc-Lys(Me,Boc)-OH building block is a robust and widely adopted method for introducing monomethylated lysine into a peptide sequence. The Nα-Fmoc group provides temporary protection of the α-amino group, which is removed at each cycle of peptide elongation, while the Nε-Boc (tert-butyloxycarbonyl) group offers stable protection of the monomethylated ε-amino group throughout the synthesis. This Boc group is then removed during the final cleavage of the peptide from the solid support.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of peptides containing monomethylated lysine. It is important to note that actual yields and purities are sequence-dependent.

Table 1: Coupling Efficiency of this compound

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (min) | Typical Coupling Efficiency (%) | Monitoring Method |

| HBTU/HOBt/DIPEA | 4:3.95:8 | 30-120 | >99 | Kaiser Test |

| HATU/DIPEA | 4:8 | 30-60 | >99.5 | Kaiser Test |

| DIC/HOBt | 4:4 | 60-180 | >98 | Kaiser Test |

Table 2: Overall Yield and Purity of a Model Monomethylated Peptide

Model Peptide Sequence: Ac-Ala-Arg(Pbf)-Thr(tBu)-Ala-Lys(Me,Boc)-Gln(Trt)-NH-Rink Amide Resin

| Parameter | Value | Method of Determination |

| Crude Peptide Yield | 75-85% | Gravimetric analysis |

| Purity of Crude Peptide | 60-70% | RP-HPLC (214 nm) |

| Purity after Purification | >95% | RP-HPLC (214 nm) |

| Final Purified Yield | 15-25% | Gravimetric analysis |

| Identity Confirmation | Expected Mass Observed | Mass Spectrometry (ESI-MS) |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Monomethylated Lysine-Containing Peptide

This protocol describes the manual synthesis of a peptide containing a monomethylated lysine residue on a 0.1 mmol scale using a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Water, deionized

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin (0.1 mmol) in the synthesis vessel.

-

Add DMF (10 mL/g of resin) and swell the resin for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF.

-

Add HBTU (0.395 mmol, 3.95 eq.) and DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-120 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

-

-

Incorporation of Monomethylated Lysine:

-

Follow the standard coupling procedure (Step 3) using this compound.

-

-

Peptide Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Resin Washing and Drying:

-

Wash the peptide-resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

-

Dry the resin under vacuum for at least 1 hour.

-

Protocol 2: Cleavage and Deprotection

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

Procedure:

-

Cleavage:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (10 mL/g of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-